![molecular formula C10H8F3N3 B154782 1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine CAS No. 1828-97-3](/img/structure/B154782.png)
1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Application in Organic Chemistry
Summary of the Application
Trifluoromethyl-1,2,4-triazoles are used in organic synthesis due to their efficient biological activities . They are particularly valuable in the construction of pharmaceutically valuable compounds .
Methods of Application
A convenient approach for the construction of these compounds has been developed, which employs readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . This multi-component reaction features broad substrate scope, high efficiency, and scalability .
Results or Outcomes
The method provides a facile and straightforward route to the biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds in moderate to good yields . It offers the opportunity for further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .
Application in Medicinal Chemistry
Summary of the Application
Trifluoromethyl-1,2,4-triazoles have found extensive applications in the field of pharmaceuticals . They have been applied as anticonvulsant drugs, GlyT1 inhibitors, anti-HIV-1 reagents, and NKI-receptor ligands .
Methods of Application
The synthesis of these compounds involves the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . The process involves a multi-component reaction that is highly efficient and scalable .
Results or Outcomes
The occurrence of the trifluoromethyl group could significantly improve the physicochemical and pharmacological properties of the parent molecules . This is due to the unique character of the fluorine atom .
Application in Bioorthogonal Chemistry
Summary of the Application
3-(Trifluoromethyl)-1,2,4-triazines have been used in bioorthogonal chemistry . These triazines are highly reactive in reactions with strained cyclooctenes, giving second-order rate constants as high as 230 M–1 s–1 .
Methods of Application
The desired 3-(trifluoromethyl)-1,2,4-triazines bearing neutral, electron-rich, and electron-deficient aryl substituents in position 6 were efficiently prepared in a one-pot manner from NH-1,2,3-triazoles .
Results or Outcomes
Despite their high reactivity, the compounds remain sufficiently stable under biologically relevant conditions . Some of the compounds are fluorogenic, a property of potential use in bioimaging . The successful application of the triazines in labeling model biomolecules has been demonstrated .
Application in the Synthesis of Pyrazole Derivatives
Summary of the Application
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Methods of Application
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Results or Outcomes
The many pharmacological functions of the pyrazole moiety and different synthesis techniques were discussed . This chapter has summarized novel strategies and wide applications of pyrazole scaffold .
Application in Bioorthogonal Chemistry
Summary of the Application
1,2,4-triazines, which can be efficiently prepared in a one-pot reaction from NH-1,2,3-triazoles, are a valuable class of heterodienes that can be employed in inverse electron-demand Diels–Alder reactions . These triazines are highly reactive in reactions with strained cyclooctenes .
Results or Outcomes
Despite their high reactivity, the compounds remain sufficiently stable under biologically relevant conditions . Some of the compounds are fluorogenic, a property of potential use in bioimaging . In addition, the successful application of the triazines in labeling model biomolecules has been demonstrated .
Application in the Synthesis of Pyrazine Derivatives
Summary of the Application
Pyrazines and pyridazines fused to 1,2,3-triazoles comprise a set of heterocycles obtained through a variety of synthetic routes . These heterocycles have found applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Methods of Application
Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
Results or Outcomes
Several unique methods are known, particularly for the synthesis of 1,2,3-triazolo [1,5- a ]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs . Recent applications detail the use of these heterocycles in medicinal chemistry (c-Met inhibition or GABA A modulating activity) as fluorescent probes and as structural units of polymers .
Orientations Futures
The future directions for research on “1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the development of efficient and versatile methods for introducing the CF3 group into various organic molecules is a significant area of research . Additionally, the study of the biological activities of these compounds could also be a promising direction .
Propriétés
IUPAC Name |
[2-(trifluoromethyl)quinolin-4-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)9-5-8(16-14)6-3-1-2-4-7(6)15-9/h1-5H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBNRPMWZIXBNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299211 | |
| Record name | 1-[2-(trifluoromethyl)-4-quinolyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine | |
CAS RN |
1828-97-3 | |
| Record name | 4-Hydrazinyl-2-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1828-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 128767 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001828973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC128767 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128767 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[2-(trifluoromethyl)-4-quinolyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



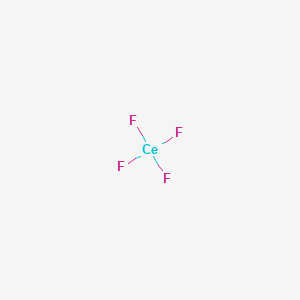
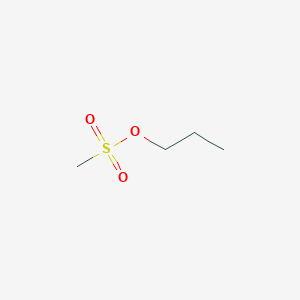

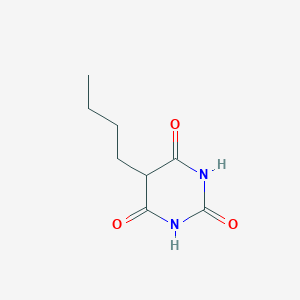

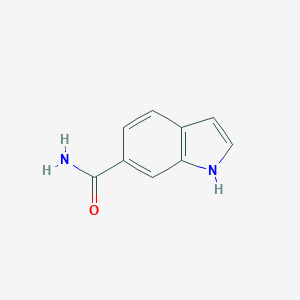

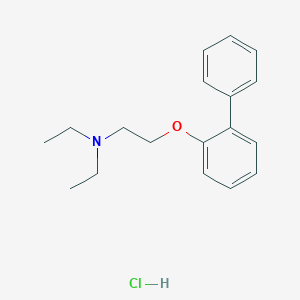
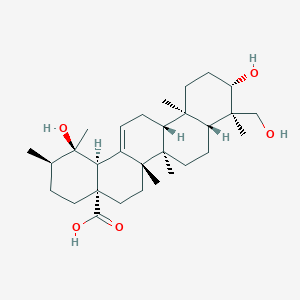

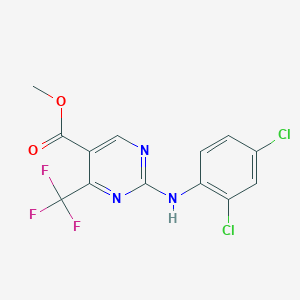
![2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B154718.png)

